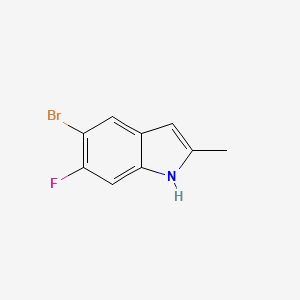

5-Bromo-6-fluoro-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSDBFRXIKNPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 6 Fluoro 2 Methyl 1h Indole and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-Bromo-6-fluoro-2-methyl-1H-indole reveals the most logical disconnection at the C5-Br bond. This bond is formed via an electrophilic aromatic substitution, a common transformation for electron-rich indole (B1671886) rings. This primary disconnection points to 6-fluoro-2-methyl-1H-indole as the immediate and crucial precursor.

Further disconnection of the precursor, 6-fluoro-2-methyl-1H-indole, can be envisioned through several established indole synthesis strategies:

Fischer Indole Synthesis: Disconnecting the N1-C2 and C3a-C7a bonds leads back to (4-fluorophenyl)hydrazine and acetone. This is a classical and widely used method for indole synthesis.

Palladium-Catalyzed Cyclization: A disconnection across the N1-C2 and C3-C3a bonds can lead to a substituted o-haloaniline and a suitable coupling partner, which can be cyclized using a palladium catalyst.

Reductive Cyclization: Breaking the N1-C7a bond and reducing the nitro group precursor suggests a starting material like 1-(4-fluoro-2-nitrophenyl)propan-2-one. This approach, including variations like the Leimgruber-Batcho synthesis, is known for its high yields and mild conditions.

Precursor Synthesis: Focusing on 6-fluoro-2-methyl-1H-indole

The synthesis of 6-fluoro-2-methyl-1H-indole is the pivotal step in accessing the final target compound. Various methodologies have been developed to construct this substituted indole core efficiently.

The Fischer indole synthesis is a robust method for forming the indole nucleus by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions researchgate.net. For the synthesis of 6-fluoro-2-methyl-1H-indole, the reaction proceeds by heating (4-fluorophenyl)hydrazine with acetone in the presence of an acid catalyst.

The reaction mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A google.comgoogle.com-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring researchgate.net. A variety of acids can catalyze this reaction, including both Brønsted and Lewis acids.

| Catalyst Type | Examples |

| Brønsted Acids | Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), HCl, H₂SO₄ researchgate.netrsc.org |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) researchgate.netrsc.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This method's primary advantage is its operational simplicity, often allowing for a one-pot procedure without the need to isolate the intermediate hydrazone rsc.org.

Modern synthetic chemistry frequently employs palladium-catalyzed reactions for the construction of heterocyclic systems. The synthesis of indoles can be achieved through the annulation of substituted o-haloanilines and aldehydes or ketones organicchemistrytutor.com. For 6-fluoro-2-methyl-1H-indole, a suitable pathway involves the coupling of a 2-halo-4-fluoroaniline derivative with a propanone equivalent.

One prominent strategy is the Buchwald-Hartwig amination, followed by an intramolecular coupling to form the indole ring nih.gov. This multicomponent approach offers high efficiency and control over the substitution pattern nih.gov. The synthesis of 2-methyl indolines, which can be oxidized to indoles, has also been achieved via enantioselective palladium-catalyzed C(sp³)–H activation and cyclization from 2-halo N-isopropyl anilides .

Reductive cyclization strategies provide a powerful alternative for indole synthesis, typically starting from ortho-nitro-substituted aromatic compounds.

A highly effective method for synthesizing 6-fluoro-2-methyl-1H-indole involves the reductive cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one. This precursor can be reduced using various metal-acid systems, with zinc in acetic acid or iron in acetic acid being particularly effective, affording the desired indole in high yields youtube.com.

Another important reductive cyclization method is the Leimgruber-Batcho indole synthesis . This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and an amine like pyrrolidine to form a β-nitroenamine google.com. This intermediate, often a vividly colored compound, is then subjected to reductive cyclization to yield the indole google.com. This method is widely used in the pharmaceutical industry due to its mild conditions, high yields, and the commercial availability of many ortho-nitrotoluene starting materials google.comrsc.org.

| Reaction Step | Reagents | Purpose |

| Enamine Formation | o-nitrotoluene, DMF-DMA, Pyrrolidine | Forms the key β-nitroenamine intermediate google.com |

| Reductive Cyclization | Raney Nickel/Hydrazine, Pd/C, Iron/Acetic Acid, Sodium dithionite | Reduces the nitro group and facilitates cyclization to the indole ring google.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Regioselective Halogenation Strategies

With the 6-fluoro-2-methyl-1H-indole precursor in hand, the final step is the introduction of a bromine atom. The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The challenge lies in controlling the regioselectivity of the halogenation.

The position of electrophilic attack is governed by the directing effects of the existing substituents. The indole ring itself strongly directs electrophiles to the C3 position of the pyrrole ring. However, if the C3 position is blocked or if harsher conditions are used, substitution can occur on the benzene (B151609) ring, typically at the C5 position. In the case of 6-fluoro-2-methyl-1H-indole, the C2-methyl group and the fused pyrrole ring are activating groups, while the C6-fluoro atom is a deactivating but ortho-, para-directing group. The combined electronic effects favor substitution at the C5 and C7 positions. Steric hindrance from the pyrrole ring can influence the outcome, often favoring the C5 position.

The regioselective bromination at the C5 position of 6-fluoro-2-methyl-1H-indole can be achieved using common electrophilic brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings under mild conditions nih.gov. The reaction is typically carried out in a suitable solvent such as acetonitrile or tetrahydrofuran at or below room temperature nih.gov.

The rationale for C5 selectivity is based on the cumulative directing effects of the substituents. The powerful activating effect of the indole nitrogen directs electron density towards the benzene portion of the molecule, with the C5 position being electronically favorable and sterically accessible for electrophilic attack. While direct experimental data for this specific substrate's C5 bromination is not detailed in the provided search results, the synthesis of various 5-bromoindole (B119039) derivatives is well-established using reagents like bromine in acetic acid or NBS, supporting this proposed synthetic step.

Introduction of Fluorine at the 6-Position

The introduction of a fluorine atom onto the indole core can significantly modulate the electronic properties and biological activity of the molecule. For the synthesis of 6-fluoroindoles, modern strategies often incorporate the fluorine atom at an early stage, typically on the phenyl precursor, prior to the formation of the indole ring. This approach circumvents challenges associated with direct fluorination of the electron-rich indole nucleus, which can lack regioselectivity.

A prominent method for this purpose is the Leimgruber-Batcho indole synthesis. This reaction is a versatile and popular alternative to the Fischer indole synthesis for preparing substituted indoles. The synthesis of a 6-fluoroindole derivative using this method typically begins with a correspondingly substituted nitrotoluene, such as 4-fluoro-2-nitrotoluene. The nitrotoluene is first condensed with a dimethylformamide acetal to form an enamine, which is then subjected to a reductive cyclization to yield the final indole product.

Another key precursor, 6-fluoro-2-methylindole, can be synthesized in high yield from 4-fluoro-2-nitrophenyl acetone. google.com The cyclization is achieved through reduction, for instance, using zinc in an acetic acid aqueous solution, which has been reported to provide a yield of 95%. google.com An alternative industrial-scale process involves the use of iron powder and acetic acid for the reduction step.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-fluoro-2-nitrophenyl acetone | Zinc, Acetic Acid | 6-fluoro-2-methylindole | 95% | google.com |

| 3-chloro-4-fluoro-6-methylnitrobenzene | 1. DMF di-isopropyl acetal2. Iron powder, Acetic Acid | 6-chloro-5-fluoroindole | 72% | |

| 3-bromo-4-fluoro-6-methylnitrobenzene | 1. DMF-DMA2. Fe, Acetic Acid | 6-bromo-5-fluoro indole | 73% |

Directed Halogenation Techniques for the Indole Nucleus

Achieving regioselective halogenation, particularly bromination at the C5 position of a 6-fluoro-2-methyl-1H-indole, requires precise control to overcome the intrinsic reactivity of the indole ring, which often favors substitution at the C3 position. Directed halogenation techniques are employed to install the halogen at the desired position on the benzene portion of the nucleus.

One of the most effective strategies to ensure correct regiochemistry is to introduce the bromine atom onto the aromatic precursor before the indole ring is constructed. As seen in the Leimgruber-Batcho synthesis, starting with a pre-halogenated precursor like 3-bromo-4-fluoro-6-methylnitrobenzene directly leads to the formation of 6-bromo-5-fluoro indole, demonstrating ultimate regiocontrol.

For the halogenation of a pre-formed indole, biocatalysis offers a highly selective and environmentally benign approach. Tryptophan halogenase enzymes, such as RebH, and their engineered variants can catalyze the halogenation of arenes with exceptional catalyst-controlled selectivity. nih.gov These enzymatic reactions typically use a benign salt like NaBr as the halogen source and operate in aqueous buffer under mild conditions, making them an attractive green alternative to traditional chemical methods. nih.gov The regeneration of the FADH₂ cofactor required by the enzyme can be accomplished using a flavin reductase, which may even be co-purified with the halogenase enzyme itself. nih.gov

While direct bromination of 6-fluoro-2-methylindole at the C5 position is challenging, a patent describes the bromination of this substrate at the C3 position using 47% hydrogen bromide in the presence of dimethylsulfoxide (DMSO) in toluene. google.com This highlights the inherent reactivity of the C3 position and underscores the need for specialized directing strategies to achieve substitution at C5.

Methylation Strategies at the 2-Position

The introduction of a methyl group at the C2 position of the indole ring can be accomplished through classical methods or modern C-H activation strategies.

The Fischer indole synthesis inherently defines the substituent at the C2 position based on the ketone used in the initial condensation with a phenylhydrazine. For instance, the reaction of a substituted phenylhydrazine with acetone will yield a 2-methylindole. Similarly, the synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenyl acetone establishes the C2-methyl group as part of the cyclization process. google.com

More advanced methodologies focus on the direct methylation of a pre-existing indole core. A highly efficient protocol has been developed for the C2-selective methylation of indoles using an iridium(III) catalyst. diva-portal.orgrsc.org This method utilizes a removable pivaloyl directing group on the indole nitrogen. The reaction proceeds via a weak chelation-assistance mechanism, where the iridium catalyst facilitates the selective activation of the C2-H bond over other C-H bonds in the molecule. diva-portal.org

The methylation is accomplished using commercially available potassium methyltrifluoroborate as the methyl source under relatively mild conditions. diva-portal.orgrsc.org This technique has been shown to be tolerant of various functional groups, including halogens like fluoro, chloro, and bromo substituents on the indole's arene ring, affording good to very good yields of the C2-methylated products. diva-portal.orgrsc.org

| Method | Key Features | Precursor | Example Reagents | Product |

| Fischer Indole Synthesis / Reductive Cyclization | Methyl group is part of the starting material. | 4-fluoro-2-nitrophenyl acetone | Fe / Acetic Acid | 6-fluoro-2-methylindole |

| Directed C-H Activation | C2-selective methylation of a pre-formed indole. | N-pivaloyl-protected indole | [Cp*IrCl₂]₂, AgNTf₂, Potassium methyltrifluoroborate | N-pivaloyl-2-methylindole |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve process safety. Several aspects of the synthesis of this compound and its precursors align with these principles.

Biocatalysis: The use of halogenase enzymes for directed halogenation is a prime example of green chemistry. nih.gov These enzymatic transformations occur in water, at ambient temperature, and with high selectivity, which minimizes the need for harsh reagents, protecting groups, and organic solvents. nih.gov

Atom Economy and Safer Reagents: Scalable industrial processes for indole synthesis have moved towards more sustainable reagents. For example, the use of catalytic iron powder in acetic acid for the reductive cyclization step in the Leimgruber-Batcho synthesis is preferred over stoichiometric and more toxic reducing agents like zinc. google.com Iron is abundant, inexpensive, and environmentally benign. Furthermore, optimizing processes to avoid tedious workups and column chromatography reduces solvent consumption and waste generation.

Catalysis: Modern synthetic methods increasingly rely on catalysis to improve efficiency and atom economy. The iridium-catalyzed C-H methylation is a powerful example, directly converting a C-H bond into a C-C bond. diva-portal.orgrsc.org This C-H activation strategy avoids the need for pre-functionalization of the indole at the C2 position (e.g., halogenation followed by cross-coupling), thereby shortening the synthetic sequence and reducing waste.

Alternative Energy Sources: The field of organic synthesis is exploring the use of alternative energy sources like visible light. Photocatalysis, for example using carbon dots, has been applied to indole derivatives for reactions like hydroboration. acs.org Such technologies offer the potential for developing novel, energy-efficient synthetic routes that operate under mild conditions. acs.org

Chemical Reactivity and Functionalization of 5 Bromo 6 Fluoro 2 Methyl 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (N-H Acidity and Derivatization)

The nitrogen atom in the indole ring of 5-Bromo-6-fluoro-2-methyl-1H-indole possesses a hydrogen atom that is weakly acidic, with the pKa of the parent indole being approximately 17 in dimethyl sulfoxide (DMSO). quimicaorganica.orgnih.gov This acidity allows for deprotonation by a sufficiently strong base, such as sodium hydride (NaH) or organolithium reagents, to form a resonance-stabilized indolyl anion. This anion serves as a potent nucleophile, enabling a variety of derivatization reactions at the nitrogen position.

The most common derivatization is N-alkylation. Following deprotonation, the resulting anion readily reacts with electrophiles like alkyl halides (e.g., iodomethane, benzyl bromide) to furnish N-substituted indoles. tandfonline.comnih.gov This process is a standard method for installing protecting groups or for synthesizing compounds where substitution at the nitrogen is required for biological activity or further synthetic transformations. For instance, the reaction of 6-bromoindole (B116670) with sodium hydride in tetrahydrofuran (THF), followed by the addition of iodomethane, yields 6-Bromo-1-methyl-1H-indole in nearly quantitative yield. nih.gov A similar protocol would be directly applicable to this compound.

The general scheme for N-alkylation is as follows:

Deprotonation: this compound is treated with a strong base (e.g., NaH) in an aprotic polar solvent (e.g., DMF, THF) to generate the corresponding sodium salt.

Nucleophilic Attack: An alkylating agent (R-X, where X is a good leaving group like I, Br, or OTs) is added to the solution, and the indolyl anion displaces the leaving group via an SN2 reaction to form the N-alkylated product.

This reactivity is crucial for synthetic strategies that require protection of the N-H group to prevent side reactions or to modulate the electronic properties of the indole ring for subsequent transformations. tandfonline.com

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (SEAr). ksu.edu.sa The reaction typically occurs preferentially at the C-3 position of the pyrrole ring. This regioselectivity is due to the formation of a more stable cationic intermediate (arenium ion) when the electrophile attacks at C-3, as the positive charge can be delocalized over the benzene (B151609) ring and, importantly, onto the nitrogen atom without disrupting the aromaticity of the benzene portion. ksu.edu.sa Attack at the C-2 position would require disruption of the benzene sextet to achieve similar stabilization.

Common SEAr reactions applicable to this indole include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or hydrogen bromide with an oxidant. For example, 6-fluoro-2-methylindole reacts with hydrogen bromide in the presence of dimethyl sulfoxide to yield 3-bromo-6-fluoro-2-methylindole, demonstrating the strong preference for C-3 substitution. google.com

Nitration: Typically performed with mild, non-acidic nitrating agents like benzoyl nitrate to avoid polymerization or degradation of the acid-sensitive indole ring. ksu.edu.sa

Sulfonation: Achieved using reagents such as a pyridine-sulfur trioxide complex. ksu.edu.sa

Friedel-Crafts Reactions: Acylation and alkylation can be carried out, often using milder Lewis acids to prevent side reactions.

Mannich Reaction: Reaction with formaldehyde and a secondary amine (like dimethylamine) provides gramine analogues, which are versatile synthetic intermediates. nih.gov

The inherent reactivity of the indole nucleus at C-3 dominates the regiochemical outcome of these transformations. ksu.edu.sabeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SEAr, the SNAr mechanism is favored on electron-poor aromatic systems, typically those bearing strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The indole ring system is inherently electron-rich, which makes it a poor substrate for classical SNAr reactions. In this compound, neither the bromine at C-5 nor the fluorine at C-6 has a strongly electron-withdrawing group in an ortho or para position to sufficiently activate it towards nucleophilic attack. Therefore, substitution of either halogen via a standard addition-elimination SNAr mechanism is generally not feasible under typical conditions.

However, nucleophilic substitution on halogenated indoles is not impossible and can sometimes be achieved under specific circumstances:

Concerted SNAr (cSNAr): In some cases, particularly with highly reactive nucleophiles, the reaction may proceed through a concerted mechanism without forming a stable Meisenheimer intermediate. nih.govnih.gov

Transition-Metal Catalysis: Reactions such as the Buchwald-Hartwig amination, which are not mechanistically SNAr reactions, provide a powerful alternative for formal nucleophilic substitution of aryl halides with amines, alcohols, and other nucleophiles.

Ruthenium-Mediated SNAr: Coordination of a ruthenium complex to the arene ring can activate it towards nucleophilic attack, providing a pathway for substituting halides on electron-rich rings.

For this compound, direct displacement of the bromide or fluoride by common nucleophiles like alkoxides or amines would require harsh conditions and is not a synthetically preferred route. Palladium-catalyzed cross-coupling reactions offer a far more efficient and versatile method for functionalizing the C-5 position.

Palladium-Catalyzed Cross-Coupling Reactions of Bromine at C-5

The bromine atom at the C-5 position of this compound is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general reactivity order for aryl halides in these reactions is I > Br > Cl. nih.govnih.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

This reaction is highly applicable to this compound for coupling with a wide array of aryl- and heteroarylboronic acids.

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | 92 | nih.gov |

| 7-Bromo-4-substituted-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | DMF | Reflux | Moderate-Good | nih.gov |

| Aryl Bromides | Polyfluorophenylboronic acids | XPhos-Pd Precatalyst | K3PO4 | THF/H2O | RT - 40 | Excellent | acs.org |

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base (typically an amine like triethylamine or an inorganic base like sodium carbonate) to form a substituted alkene. wikipedia.orglibretexts.org The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans product. wikipedia.org

The mechanism involves:

Oxidative Addition: Pd(0) inserts into the C-Br bond.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst. libretexts.org

This reaction would allow for the introduction of various vinyl groups at the C-5 position of the indole core. Aqueous conditions have been successfully developed for Heck reactions on halo-indoles, enhancing the greenness of the methodology. nih.gov

| Aryl Bromide Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-tryptophan | Ethyl acrylate | Pd(OAc)2 | TXPTS | Na2CO3 | H2O | 100 °C (MW) | 99 | nih.gov |

| Iodobenzene | Styrene | PdCl2 | None | KOAc | Methanol | 120 °C | High | wikipedia.org |

| Alkenyl Bromides | o-Bromoanilines | Pd(OAc)2 | (o-biphenyl)P(t-Bu)2 | NaOtBu | Toluene | 100 °C | Good |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base (such as triethylamine or piperidine), which also serves as the solvent or co-solvent. wikipedia.org

The dual-catalyst cycle is thought to involve:

Oxidative Addition: Pd(0) reacts with the aryl bromide.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. libretexts.org

Copper-free protocols have also been developed, which are advantageous for synthesizing products where copper contamination is a concern. nih.govorganic-chemistry.org The Sonogashira reaction is an excellent method for installing an alkyne moiety at the C-5 position of this compound, which can then be used for further transformations like click chemistry or conversion to other functional groups.

| Aryl Bromide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromoindole (B119039) | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 100 °C (MW) | High | researchgate.net |

| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | Up to 97 | nih.gov |

| Aryl Bromides | Terminal Alkynes | Pd(II) β-oxoiminatophosphane complex | None | Piperidine | Solvent-free | RT | Excellent | organic-chemistry.org |

Buchwald-Hartwig Amination

The bromine atom at the C-5 position of the indole ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines at this position. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related substituted indoles. For instance, the Buchwald-Hartwig amination of 5-bromoindole with various anilines has been successfully demonstrated. rsc.org The reaction of 5-bromoindole with aniline, utilizing a palladium precatalyst and a specialized phosphine ligand such as tBuXPhos, in the presence of a base like cesium carbonate in a suitable solvent, proceeds to give the corresponding 5-anilinoindole in good yield. rsc.org

Similarly, aqueous conditions have been developed for the Buchwald-Hartwig amination of halotryptophans, which also possess the bromoindole core. rsc.org These reactions often employ microwave heating to facilitate the coupling. For example, the reaction of 5-bromotryptophan with aniline can be carried out in a mixture of water and a co-solvent, using a palladium catalyst and a suitable ligand, to afford the desired amino-substituted product. rsc.org It is anticipated that this compound would undergo similar transformations. The electron-withdrawing nature of the fluorine at C-6 may influence the reactivity of the C-5 bromine, potentially affecting the reaction kinetics.

| Amine Coupling Partner | Catalyst/Ligand System (Plausible) | Base (Plausible) | Solvent (Plausible) | Expected Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / tBuXPhos | Cs₂CO₃ | Toluene or Dioxane | 6-Fluoro-2-methyl-5-(phenylamino)-1H-indole |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 6-Fluoro-2-methyl-5-(morpholin-4-yl)-1H-indole |

| Benzylamine | Pd-G3-XantPhos | K₃PO₄ | 1,4-Dioxane/H₂O | N-Benzyl-6-fluoro-2-methyl-1H-indol-5-amine |

Functionalization of the Methyl Group at C-2

The methyl group at the C-2 position of the indole ring offers another site for chemical modification. While the C-3 position is typically the most nucleophilic site in indoles, the C-2 methyl group can be functionalized through various methods, often involving metallation.

A direct approach to functionalize the 2-methyl group involves the generation of a C,N-dianion. rsc.org Treatment of 2-methylindole with a strong base system, such as a combination of butyllithium (BuLi) and potassium tert-butoxide (KOtBu), can lead to the deprotonation of both the indole nitrogen and the C-2 methyl group. rsc.org This dianionic intermediate can then react with a range of electrophiles in a regiospecific manner at the methyl carbon. rsc.org For instance, reaction with an alkyl halide would lead to the corresponding ethyl or longer chain alkyl-substituted indole at the C-2 position.

| Electrophile | Reagents (Plausible for Dianion Formation) | Expected Product |

|---|---|---|

| Methyl iodide | 1. BuLi, KOtBu; 2. CH₃I | 5-Bromo-6-fluoro-2-ethyl-1H-indole |

| Benzaldehyde | 1. BuLi, KOtBu; 2. PhCHO | 2-(5-Bromo-6-fluoro-1H-indol-2-yl)-1-phenylethan-1-ol |

| Carbon dioxide | 1. BuLi, KOtBu; 2. CO₂ | 2-(5-Bromo-6-fluoro-1H-indol-2-yl)acetic acid |

Reactivity of the Fluorine Atom at C-6

The fluorine atom at the C-6 position is generally less reactive towards nucleophilic substitution compared to the bromine at C-5 in palladium-catalyzed couplings. However, under conditions of nucleophilic aromatic substitution (SNAr), the fluorine atom can act as a leaving group, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In nucleophilic aromatic substitution, the rate-determining step is the attack of the nucleophile on the aromatic ring. libretexts.orgmasterorganicchemistry.com The high electronegativity of fluorine can activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

For a substitution to occur at C-6, the reaction would likely require strong nucleophiles and potentially harsh reaction conditions, such as high temperatures. The presence of the bromine atom and the indole ring itself will influence the electronic properties of the benzene portion of the molecule, thereby affecting the feasibility of SNAr at the C-6 position. In some cases, the presence of a fluorine atom can lead to decreased yields in certain reactions due to side reactions involving its substitution. diva-portal.org

Ring-Opening and Rearrangement Reactions

The indole ring is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under typical conditions. Such transformations would require harsh conditions or specific reagents designed to disrupt the aromaticity of the heterocyclic system. There is currently a lack of specific literature detailing the ring-opening and rearrangement reactions of this compound. It can be postulated that under strong acidic or oxidative conditions, degradation of the indole ring could occur, but controlled and synthetically useful ring-opening or rearrangement reactions for this specific substrate have not been reported.

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-Bromo-6-fluoro-2-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, would be employed for a complete structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In the case of this compound, the spectrum is expected to show distinct signals for the N-H proton of the indole (B1671886) ring, the aromatic protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~8.1 | Broad Singlet | - |

| H-4 | ~7.5 | Doublet | ~8.0 |

| H-7 | ~7.3 | Doublet | ~8.0 |

| H-3 | ~6.2 | Singlet | - |

| CH₃ | ~2.4 | Singlet | - |

Note: The predicted values are based on the analysis of similar indole structures and the known effects of substituents.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The positions of these signals are indicative of the carbon's hybridization and its electronic environment. The carbons attached to the electronegative bromine and fluorine atoms are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~140 |

| C-3 | ~100 |

| C-3a | ~128 |

| C-4 | ~112 |

| C-5 | ~115 (d, J_C-F) |

| C-6 | ~155 (d, J_C-F) |

| C-7 | ~114 |

| C-7a | ~135 |

| CH₃ | ~14 |

Note: The predicted values are based on the analysis of similar indole structures and the known effects of substituents. 'd' indicates a doublet due to coupling with fluorine.

¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.

HSQC: This experiment would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC: This experiment would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Due to the lack of publicly available experimental data, specific correlations from these 2D NMR experiments cannot be detailed at this time.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-F and C-Br bonds.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400-3300 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1250-1000 |

| C-Br stretch | 700-500 |

Note: These are general ranges and the exact peak positions would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₇BrFN), HRMS would provide an exact mass measurement, which would be compared to the calculated theoretical mass to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks with nearly equal intensity).

Due to the absence of experimental data, a specific measured mass cannot be provided.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

No published studies containing experimental UV-Vis absorption maxima (λmax), molar absorptivity (ε), or fluorescence emission spectra for this compound were found.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature did not retrieve any single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles is not available.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

As this compound is an achiral molecule, this section is not applicable. Furthermore, no studies on chiral derivatives of this specific compound that would warrant chiroptical spectroscopy analysis were identified.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry and electronic properties of a molecule.

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often used to predict the molecular geometry, vibrational frequencies, and other properties of molecules. In a typical DFT study of a molecule like 5-Bromo-6-fluoro-2-methyl-1H-indole, the goal would be to find the optimized geometry corresponding to the lowest energy state. For instance, DFT has been used to analyze the stability of other bromo-indolinone derivatives, comparing theoretical data with experimental results. researchgate.netresearchgate.net

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide highly accurate results. For a molecule like this compound, ab initio calculations could be used to determine its precise three-dimensional structure and electronic properties. For example, ab initio modeling has been used to provide a comprehensive account of conformer geometries and energies for substituted benzaldehydes and acetophenones. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital (nucleophilicity) youtube.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital (electrophilicity) youtube.comyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These predictions are then often compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's structure and properties. For instance, DFT has been used to successfully describe the FT-IR and Raman spectra of other bromo-substituted indole (B1671886) derivatives. researchgate.net The correlation between predicted and experimental spectra can confirm the molecular structure and provide insights into its vibrational modes and electronic transitions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations can reveal how a molecule like this compound might change its shape (conformation) in different environments, such as in a solvent or when interacting with a biological target. Conformational analysis is crucial for understanding a molecule's flexibility and how its shape influences its properties and interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. For a molecule like this compound, computational modeling could be used to study its synthesis or its reactions with other compounds, helping to optimize reaction conditions and predict products. For example, a proposed mechanism for a cobalt-catalyzed three-component synthesis has been detailed based on literature, illustrating the power of computational modeling in understanding complex reactions. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-1-decylindolin-2-one |

| 2-fluorobenzaldehyde |

| 2-fluoroacetophenone |

| (E)-5-bromo-3-(phenylimino)indolin-2-one |

| 2-propyl-5-phenyl-1,3,4-oxadiazole |

Docking Studies for Ligand-Target Interactions (if applied to derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with its protein target. In the context of 5-bromoindole (B119039) derivatives, docking studies have been crucial in identifying and optimizing lead compounds for various therapeutic areas, most notably in cancer and infectious diseases.

Research into 5-bromoindole-2-carboxylic acid derivatives has demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Molecular docking analyses of these derivatives have revealed that they can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain. The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions. For instance, certain derivatives have shown strong binding energies, indicating a high affinity for the receptor. These computational predictions have been instrumental in guiding the synthesis of novel compounds with enhanced inhibitory activity. nih.gov

In a notable study, a series of novel 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another critical target in oncology. researchgate.net Molecular docking simulations indicated that these compounds could fit snugly into the kinase domain of VEGFR-2. The 5-bromo substitution on the indole ring was found to play a significant role in establishing crucial interactions within the binding pocket. The docking results, which highlighted favorable binding energies and interaction patterns, correlated well with their in vitro anticancer and VEGFR-2 inhibitory effects. researchgate.net

Furthermore, docking studies have been employed to investigate the antimicrobial potential of indole derivatives. For example, certain N-acetylisatins bearing an indole moiety were synthesized and their interaction with microbial protein targets was explored through molecular docking. nih.gov These studies helped in understanding the possible binding modes and rationalizing the observed antimicrobial activities against various bacterial and fungal strains. nih.gov

Another area of investigation has been the development of (2-Methyl-1-Phenylsulfonyl-1H-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) and its interaction with the nicotinic acetylcholine (B1216132) receptor. jocpr.com Computational docking of MPIPA provided insights into its binding at the receptor's active site, suggesting a potential therapeutic application in neurological disorders. jocpr.com

The table below summarizes key findings from docking studies on various 5-bromoindole derivatives, illustrating the diversity of protein targets and the significance of the computational approach in drug design.

| Derivative Class | Protein Target | Key Findings from Docking Studies |

| 5-Bromoindole-2-carboxylic acid derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Exhibited strong binding energies, indicating high affinity for the EGFR tyrosine kinase domain. nih.gov |

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase | Demonstrated favorable binding energies and interactions within the kinase domain, correlating with in vitro anticancer activity. researchgate.net |

| (2-Methyl-1-Phenylsulfonyl-1H-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) | Nicotinic Acetylcholine Receptor | Provided insights into the binding mode at the receptor's active site. jocpr.com |

| N-acetylisatins with indole moiety | Microbial Protein Targets | Elucidated possible binding modes, rationalizing antimicrobial activity. nih.gov |

These examples underscore the power of computational docking in the preclinical evaluation of drug candidates. For derivatives of this compound, these studies pave the way for future research, suggesting that this scaffold holds promise for the development of targeted therapies. The insights gained from the docking of related compounds can be leveraged to design and synthesize novel derivatives with potentially superior biological activities.

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Halogen Substituents (Bromine and Fluorine) on Biological Activity

Steric Effects

The size of the halogen atoms plays a crucial role in the steric profile of the molecule. Bromine is considerably larger than fluorine, and its presence at the C-5 position can create steric bulk that may either promote or hinder binding to a target protein, depending on the topology of the binding site. The smaller size of the fluorine atom at the C-6 position generally results in minimal steric hindrance, often making it a favorable substitution for enhancing binding affinity without causing significant steric clashes.

Lipophilicity Modulation

Halogen substituents are well-known modulators of a molecule's lipophilicity, which in turn affects its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The introduction of bromine and fluorine generally increases the lipophilicity of the parent indole (B1671886) molecule. This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, including the blood-brain barrier, which can be a critical factor for drugs targeting the central nervous system.

Table 1: Physicochemical Properties of Halogenated Indoles

| Compound | LogP | Polar Surface Area (Ų) |

|---|---|---|

| Indole | 2.14 | 15.79 |

| 5-Bromoindole (B119039) | 2.85 | 15.79 |

| 6-Fluoroindole | 2.33 | 15.79 |

| 5-Bromo-6-fluoroindole | 3.04 | 15.79 |

Role of the Methyl Group at C-2 in Modulating Activity

The methyl group at the C-2 position of the indole ring is not merely a passive substituent. It can play several roles in modulating the biological activity of 5-Bromo-6-fluoro-2-methyl-1H-indole. The C-2 position is a common site for substitution in bioactive indole compounds. A methyl group at this position can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets within a receptor binding site. Furthermore, the methyl group can serve as a metabolic shield, protecting the indole ring from oxidative metabolism at the C-2 position, thereby increasing the compound's metabolic stability and duration of action.

Impact of N-Substitution on SAR

Modification of the indole nitrogen (N-1 position) can have a profound impact on the structure-activity relationship. The N-H group of the indole ring is a hydrogen bond donor and can be crucial for anchoring the ligand to its biological target. Substitution at this position removes this hydrogen bond donor capability, which can lead to a significant loss of activity if this interaction is critical for binding. However, in cases where this hydrogen bond is not essential, N-substitution with small alkyl groups can be used to probe for additional hydrophobic interactions or to block N-dealkylation, a potential metabolic pathway. The choice of substituent can also influence the compound's physicochemical properties, such as solubility and lipophilicity.

Exploration of Potential Biological Activities and Underlying Mechanisms

General Overview of Indole (B1671886) Biological Activities

Indole derivatives are renowned for their extensive and varied pharmacological properties. nih.govnitw.ac.innih.gov The indole nucleus is a key structural motif in numerous natural products and synthetic drugs, demonstrating activities that span from anticancer to antiviral, and from anti-inflammatory to neuroprotective. nitw.ac.innih.gov The versatility of the indole scaffold allows it to interact with a multitude of biological targets, including enzymes and receptors, thereby influencing various cellular processes. nih.govnitw.ac.in Halogenation, the introduction of halogen atoms such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of lead compounds. nih.govmdpi.com The presence of bromo and fluoro groups on the indole ring of 5-Bromo-6-fluoro-2-methyl-1H-indole is therefore expected to modulate its biological profile.

Investigations into Potential Enzyme Inhibition

The indole structure is a common feature in many enzyme inhibitors. The specific halogenation pattern of this compound may confer inhibitory activity against various enzymes.

Cytochrome P450 Enzymes (e.g., CYP1A2)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs. nih.gov Inhibition of CYP enzymes can lead to significant drug-drug interactions. nih.gov While no direct studies on the effect of this compound on CYP enzymes have been reported, indole derivatives have been shown to interact with these enzymes. The nature and position of substituents on the indole ring are critical in determining the inhibitory potential and selectivity towards specific CYP isoforms, such as CYP1A2.

Other Enzymatic Targets

Beyond Cytochrome P450, indole derivatives have been found to inhibit a variety of other enzymes. For instance, certain halogenated indole derivatives have been investigated for their inhibitory effects on enzymes like aldose reductase, which is implicated in diabetic complications. mdpi.com The presence of both bromo and fluoro substituents in this compound suggests that it could be a candidate for screening against a range of enzymatic targets.

Interaction with Biological Receptors and Signaling Pathways

The ability of indole compounds to interact with various biological receptors is a key aspect of their therapeutic potential. These interactions can trigger or block signaling pathways, leading to a physiological response. While specific receptor binding data for this compound is not available, the general behavior of related compounds provides a basis for speculation. The electronic properties conferred by the bromo and fluoro groups can influence the binding affinity and selectivity of the molecule for different receptors.

Insights into Antiproliferative and Anticancer Mechanisms (from related compounds)

Many indole derivatives exhibit significant antiproliferative and anticancer properties. nih.govnih.gov The introduction of halogen atoms, particularly bromine at the 5-position of the indole ring, has been shown to enhance antiproliferative activity in some classes of indole alkaloids. nih.gov Although direct evidence for this compound is lacking, the mechanisms of action of related halogenated indoles offer valuable insights.

Cell Cycle Modulation

A common mechanism by which anticancer agents exert their effects is through the modulation of the cell cycle. nih.gov Some substituted indole compounds have been observed to induce cell cycle arrest, preventing cancer cells from proliferating. nih.gov For example, certain synthetic indole derivatives have been shown to increase the mitotic index, leading to the formation of multinucleated cells and suggesting interference with mitosis and cytokinesis. nih.gov While speculative, the structural features of this compound make it a candidate for investigation in this area.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. While direct studies on this compound are not extensively available, research on related bromo-substituted indole derivatives highlights a strong potential for this activity.

For instance, 6-bromoisatin, an indole derivative isolated from the marine gastropod Dicathais orbita, has been shown to induce significant apoptosis in colorectal cancer cell lines. In HT29 cells, it triggered 77.6% apoptosis and arrested the cell cycle in the G2/M phase. nih.gov This activity was associated with an increase in caspase 3/7 activity, key executioner enzymes in the apoptotic cascade. nih.gov

Similarly, a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles demonstrated potent cytotoxic effects against human lung (A549) and cervical (HeLa) cancer cells. The most active of these compounds, 5g , was found to induce apoptosis in a caspase-dependent manner in both cell lines. nih.gov This suggests that the presence of a bromine atom on the indole ring, in combination with other substituents, can be a critical feature for inducing programmed cell death in cancer cells. nih.gov Further studies also indicate that benzo[f]indole-4,9-dione derivatives can induce apoptosis in triple-negative breast cancer cells through the intrinsic pathway, involving the activation of caspase 9 and caspase 3. mdpi.com

These findings collectively suggest that this compound, by virtue of its bromo- and fluoro-substituents, is a promising candidate for investigation as an apoptosis-inducing agent.

Potential Antimicrobial and Antifungal Properties (from related compounds)

The indole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. researchgate.netwjpsonline.com The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance this activity.

Studies on 6-bromoindolglyoxylamido derivatives have identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and moderate to excellent antifungal properties. nih.gov Furthermore, 5-bromoindole (B119039) derivatives have demonstrated the ability to inhibit the growth of phytopathogenic fungi such as Monilinia fructicola and Botrytis cinerea. mdpi.com Research has also shown that halogenated indoles, including 5-fluoroindole and 6-bromoindole (B116670), exhibit antimicrobial activity against extensively drug-resistant Acinetobacter baumannii, with a minimal inhibitory concentration (MIC) of 64 µg/mL. nih.gov

The combination of different functional groups on the indole ring can lead to broad-spectrum activity. For example, indole derivatives substituted with triazole moieties have shown considerable antibacterial and antifungal potency. researchgate.net The data below summarizes the antimicrobial activity of several related indole compounds.

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |

| 6-Bromoindolglyoxylamido derivatives | Staphylococcus aureus, Escherichia coli, Fungi | Intrinsic antimicrobial, enhanced antibacterial, moderate to excellent antifungal | nih.gov |

| 5-Fluoroindole | Extensively drug-resistant Acinetobacter baumannii | MIC: 64 µg/mL | nih.gov |

| 6-Bromoindole | Extensively drug-resistant Acinetobacter baumannii | MIC: 64 µg/mL | nih.gov |

| 5-Bromoindole derivatives | Monilinia fructicola, Botrytis cinerea | Inhibition of mycelial growth and conidia germination | mdpi.com |

| 5-Fluoroisatin-triazole derivatives | S. Epidermidis, B. Subtilis, A. Niger, C. Albicans | Potent antibacterial and antifungal activity, in some cases better than reference drugs | researchgate.net |

Anti-tubercular Activity Investigations (from related compounds)

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov The indole nucleus is a promising scaffold for novel anti-tubercular drugs. nih.govresearchgate.netnih.gov A diverse range of functionalized indole derivatives have been reported to possess activity against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net

The presence of a bromine atom on the indole ring has been shown to be particularly advantageous. In one study, the introduction of a single bromo group at the 6-position of an indole-2-carboxamide led to a substantial increase in anti-TB activity compared to unsubstituted analogues. rsc.org N-alkylated indole chalcones featuring a bromo-substituted phenyl ring also displayed significant inhibition of mycobacteria. ijpsjournal.com Furthermore, spirothiazolidinone derivatives of a 5-fluoro-3-phenyl-1H-indole scaffold were among the most active compounds tested against MTB H37Rv, showing 91–95% inhibition. nih.gov

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

| 6-Bromo-indole-2-carboxamide (8f) | M. tuberculosis | 0.62 µM | rsc.org |

| (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one | M. tuberculosis H37Rv | 04 µg/mL | ijpsjournal.com |

| Indolizine derivatives (4a-4c) | M. tuberculosis H37Rv & MDR strains | 4-32 µg/mL (H37Rv), 16-64 µg/mL (MDR) | researchgate.net |

| Spirothiazolidinone derivatives of 5-fluoro-3-phenyl-1H-indole | M. tuberculosis H37Rv | 6.25 µg/mL (91-95% inhibition) | nih.gov |

These findings underscore the potential of halogenated indoles, such as this compound, as candidates for the development of new anti-tubercular agents.

Other Biologically Relevant Activities (e.g., antiviral, anti-inflammatory, anti-diabetic)

The versatility of the indole framework extends to a wide range of other biological activities. chula.ac.th

Antiviral Activity: Indole derivatives have been investigated for their activity against various viruses. nih.gov For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have shown activity against Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. researchgate.net Other studies have identified substituted indoles as promising candidates against the Influenza A virus, with low cytotoxicity. nih.gov The isoindole scaffold, a structural isomer of indole, has also been explored for broad-spectrum antiviral applications. jmchemsci.com A systematic exploration of 7-aza-indole derivatives yielded analogues with potent activity against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org

Anti-inflammatory and Anti-diabetic Activities: The indole structure is present in well-known anti-inflammatory drugs like indomethacin. nih.gov Furthermore, indole and its derivatives are recognized for a wide spectrum of biological properties including anti-inflammatory and anti-diabetic potential, making them attractive for further exploration in these therapeutic areas. researchgate.net

Mechanistic Elucidation Studies (e.g., molecular interactions, pathway analysis)

Understanding the mechanism of action is crucial for drug development. For indole derivatives, several mechanisms have been proposed based on their observed biological activities.

In the context of antimicrobial action, some 6-bromoindolglyoxylamido derivatives are believed to function through the rapid permeabilization and depolarization of bacterial membranes. nih.gov Another proposed mechanism for certain indole-polyamine conjugates is the disruption of the bacterial outer membrane, which can facilitate the entry of other antibiotics, thereby acting as antibiotic potentiators. mdpi.com Specifically, 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in producing H₂S which protects pathogens from oxidative stress. nih.gov

For anti-tubercular indole derivatives, the mechanism of action is often not well-defined, though several potential targets have been identified. nih.govresearchgate.net The mycobacterial membrane protein large 3 (MmpL3), which is essential for transporting mycolic acid precursors, is a target for some indoleamides. nih.govrsc.org Other potential targets include enzymes involved in cell wall synthesis, DNA replication, and transcription. nih.govnih.gov In silico molecular docking studies are frequently employed to predict interactions with protein targets, such as the enoyl-acyl carrier protein reductase (InhA). researchgate.net

Regarding anticancer activity, the induction of apoptosis via caspase activation is a key mechanism for bromo-substituted indoles. nih.govnih.gov Molecular docking studies of a cytotoxic 5-bromoindole derivative suggested it binds to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization and arresting cell division. nih.gov

Chemical Applications Beyond Biological Systems

Role as a Versatile Synthetic Building Block

The true synthetic power of 5-Bromo-6-fluoro-2-methyl-1H-indole lies in the reactivity of the bromine atom at the C-5 position. This halogen serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.orgwikipedia.org The presence of the fluorine atom and the methyl group can further modulate the electronic properties and solubility of the resulting derivatives. nih.gov

This versatility allows for the transformation of the simple bromo-indole core into a diverse library of more complex structures. The primary reactions leveraging the C-Br bond include:

Suzuki-Miyaura Coupling: This reaction couples the bromo-indole with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon single bond. wikipedia.org It is widely used to synthesize biaryl and heteroaryl compounds. nih.govresearchgate.netrsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. nih.govnih.gov

Sonogashira Coupling: This method creates a carbon-carbon triple bond by coupling the bromo-indole with a terminal alkyne. mdpi.comspuvvn.edu This reaction is crucial for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic structures. thieme-connect.denih.gov The catalysis usually involves a palladium complex and a copper(I) co-catalyst. mdpi.comspuvvn.edu

Heck Reaction: In the Heck reaction, the bromo-indole is coupled with an alkene to form a new, substituted alkene, extending the carbon framework. organic-chemistry.org This reaction offers a powerful way to introduce vinyl groups onto the indole (B1671886) scaffold. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-indole with a primary or secondary amine. wikipedia.orglibretexts.org It is a premier method for synthesizing N-arylated compounds, which are important in materials chemistry and as ligands. rsc.orgorganic-chemistry.org

The following table summarizes these key transformations, showcasing the role of this compound as a foundational building block.

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalytic System | Significance |

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | C(sp²)-C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Synthesis of biaryls, polyolefins, styrenes. wikipedia.orgnih.govrsc.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Access to alkynylated and conjugated systems. thieme-connect.denih.govresearchgate.net |

| Heck Reaction | Alkene (CH₂=CHR) | C(sp²)-C(sp²) (vinyl) | Pd(0) catalyst, Base | Vinylation of the indole core. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Pd(0) catalyst, Ligand (e.g., phosphine), Base | Synthesis of N-aryl amines and derivatives. rsc.orglibretexts.orgorganic-chemistry.org |

This table presents generalized data for palladium-catalyzed reactions on bromo-indoles.

Applications in Organic Electronics and Photonic Devices

The indole nucleus is an electron-rich heterocyclic system, a feature that makes its derivatives attractive for applications in materials science. sjp.ac.lk Specifically, indole-containing compounds are explored as components in organic light-emitting diodes (OLEDs), often serving as hole transport materials (HTMs) or as the core of fluorescent emitters. researchgate.netresearchgate.net

The functionalization of the indole core, which can be readily achieved using precursors like this compound, allows for the fine-tuning of photophysical and electronic properties. For instance, creating diarylindoles through Suzuki coupling can yield highly fluorescent materials. rsc.org By combining the indole scaffold with other moieties like fluorene (B118485) or carbazole, researchers have designed novel HTMs with high thermal stability and charge carrier mobility for efficient OLEDs. researchgate.net

While direct application of this compound itself is not documented, its role as a building block is critical. The bromo and fluoro substituents offer a route to synthesize advanced materials where:

The indole core provides the fundamental electron-donating and charge-transporting properties.

The bromo group allows for the attachment of various functional units (e.g., aryl groups, polymers) via cross-coupling to tune the electronic energy levels (HOMO/LUMO), emission color, and charge mobility. rsc.org

The fluoro group can enhance the material's stability, influence its molecular packing in thin films, and modulate its electronic characteristics, which are all crucial factors for device performance.

Potential in Sensor Technology

Indole and its derivatives are well-regarded for their inherent fluorescence, making them excellent platforms for the design of chemosensors. researchgate.netmdpi.com These sensors operate by translating a molecular recognition event—the binding of a specific ion or molecule (analyte)—into a measurable optical signal, such as a change in fluorescence intensity or color. researchgate.netnih.gov

The general design of an indole-based sensor involves attaching a specific receptor unit to the indole fluorophore. When the target analyte binds to the receptor, it perturbs the electronic structure of the indole system, leading to phenomena like Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CHEQ). sjp.ac.lk This mechanism has been successfully employed to create sensors for a variety of analytes.

| Indole-Based Sensor Target | Sensing Mechanism | Example Analytes |

| Metal Cations | Complexation with a receptor unit (e.g., bis-triazolyl, dipicolylamine) attached to the indole. sjp.ac.lkacs.org | Hg²⁺, Cu²⁺, Zn²⁺. sjp.ac.lknih.govacs.org |

| Anions | Hydrogen bonding between the indole N-H or other donor groups and the anion. spectroscopyonline.com | F⁻, CN⁻. spectroscopyonline.com |

| pH | Protonation/deprotonation of the indole nitrogen or attached functional groups. mdpi.com | H⁺. mdpi.com |

This table provides examples of analytes detected by various indole-based fluorescent sensors.

The compound this compound serves as a valuable starting point for such sensors. The bromo-functionality allows for the straightforward introduction of a wide range of analyte-specific receptor moieties through the cross-coupling reactions described previously. The fluorine atom can further enhance the sensor's performance by modifying the photophysical properties of the indole fluorophore, potentially leading to higher sensitivity, selectivity, and a more robust signal. For example, a 6'-fluoro analogue of a spiropyran-based zinc sensor demonstrated utility in monitoring Zn²⁺ efflux from cells. acs.org

Catalyst Development and Ligand Design

In the field of homogeneous catalysis, the design of ligands is paramount for controlling the activity and selectivity of a metal catalyst. N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands due to their strong σ-donating properties, which form stable bonds with transition metals. nih.gov

Recently, indole-based NHC ligands have gained attention for the unique steric and electronic environment they impart to metal centers. nih.govnih.gov These ligands are typically synthesized from indole precursors. Derivatives of this compound are potential candidates for this application. The bromo group can be substituted or used as a directing group in multi-step syntheses to construct the imidazolium (B1220033) salt precursor required for NHC generation.

Once formed, these indole-NHC ligands can be complexed with various metals, such as palladium or copper, to create catalysts for a range of organic transformations. nih.govresearchgate.net For example, copper-NHC complexes featuring an indole skeleton have proven to be effective catalysts for the hydrosilylation of carbonyls and N-arylation reactions. nih.gov The indole moiety's structure can influence the stability and catalytic activity of the final complex. While this application represents a more advanced and indirect use, it highlights the potential of highly functionalized indoles like this compound to contribute to the development of next-generation catalysts.

Research on Chemically Modified Derivatives and Analogues

Synthesis and Evaluation of N-Derivatized Analogues

The nitrogen atom of the indole (B1671886) ring (N-1 position) is a prime site for chemical modification, offering a straightforward approach to introduce a variety of substituents and influence the molecule's properties. The synthesis of N-derivatized analogues of halogenated indoles is a well-established strategy in medicinal chemistry.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common modification. For instance, the N-alkylation of related 6-bromoindole (B116670) has been achieved using various alkyl halides in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This method can be extrapolated to the synthesis of N-alkylated derivatives of 5-Bromo-6-fluoro-2-methyl-1H-indole. The biological evaluation of such analogues is crucial to understand the impact of the alkyl chain length and branching on the compound's activity.

N-Acylation: Acyl groups can also be introduced at the N-1 position to form N-acylindoles. These derivatives can serve as prodrugs or exhibit unique biological activities. The reaction typically involves the treatment of the indole with an acyl chloride or anhydride (B1165640) in the presence of a base.

N-Sulfonylation: The synthesis of N-sulfonylated derivatives, such as N-tosyl indoles, is another important modification. This is often achieved by reacting the indole with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base. nih.gov N-sulfonylation can alter the electronic properties of the indole ring and provide opportunities for further functionalization.

While specific biological evaluation data for N-derivatized analogues of this compound are not extensively reported in publicly available literature, the general principles of N-derivatization of indoles suggest that these modifications can significantly impact their therapeutic potential.

Modifications of the Methyl Group at C-2

The methyl group at the C-2 position of the indole ring presents another avenue for structural diversification. While the methyl group itself can be important for activity, its modification can lead to new derivatives with altered properties.

Oxidation: The methyl group at C-2 can be oxidized to afford the corresponding aldehyde (indole-2-carbaldehyde) or carboxylic acid (indole-2-carboxylic acid). These functional groups can then be used for further derivatization, such as the formation of amides, esters, or other heterocyclic rings.

Halogenation: Halogenation of the C-2 methyl group can provide reactive intermediates for further synthetic transformations. For example, bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

Condensation Reactions: The active methyl group at the C-2 position of indoles can participate in condensation reactions with aldehydes. These reactions, often catalyzed by acids or bases, lead to the formation of styrylindoles. This approach allows for the introduction of a wide variety of aromatic and heterocyclic moieties at the C-2 side chain.

Further Functionalization at C-3

The C-3 position of the indole nucleus is highly nucleophilic and is the preferred site for electrophilic substitution reactions. This reactivity has been widely exploited for the synthesis of a vast array of 3-substituted indole derivatives.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgmychemblog.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group at the C-3 position. wikipedia.org This aldehyde can then serve as a versatile handle for further synthetic manipulations.

Mannich Reaction: The Mannich reaction is another important C-3 functionalization method that involves the aminoalkylation of an acidic proton located on a carbon atom. For indoles, this reaction introduces an aminomethyl group at the C-3 position.

Halogenation: Direct halogenation of the indole ring at the C-3 position can be achieved using various halogenating agents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for chlorination, bromination, and iodination, respectively. These 3-haloindoles are valuable intermediates for cross-coupling reactions to form C-C, C-N, and C-O bonds.

Design and Synthesis of Hybrid Molecules with Other Pharmacophores